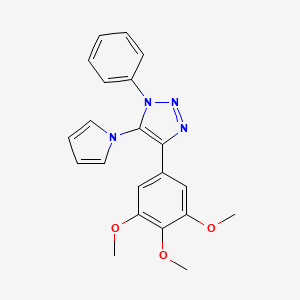
1-phenyl-5-(1H-pyrrol-1-yl)-4-(3,4,5-trimethoxyphenyl)-1H-1,2,3-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-5-(1H-pyrrol-1-yl)-4-(3,4,5-trimethoxyphenyl)-1H-1,2,3-triazole is a complex organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a phenyl group, a pyrrole ring, and a trimethoxyphenyl group, making it a unique and versatile molecule in various fields of scientific research.
Preparation Methods
The synthesis of 1-phenyl-5-(1H-pyrrol-1-yl)-4-(3,4,5-trimethoxyphenyl)-1H-1,2,3-triazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazole Ring: This can be achieved through a reaction between an azide and an alkyne.
Introduction of the Phenyl and Pyrrole Groups: These groups can be introduced through various substitution reactions, often involving palladium-catalyzed cross-coupling reactions.
Addition of the Trimethoxyphenyl Group: This step may involve electrophilic aromatic substitution or other suitable methods to attach the trimethoxyphenyl group to the triazole ring.
Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, often utilizing continuous flow chemistry and automated synthesis techniques.
Chemical Reactions Analysis
1-Phenyl-5-(1H-pyrrol-1-yl)-4-(3,4,5-trimethoxyphenyl)-1H-1,2,3-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Scientific Research Applications
1-Phenyl-5-(1H-pyrrol-1-yl)-4-(3,4,5-trimethoxyphenyl)-1H-1,2,3-triazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and advanced composites, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-phenyl-5-(1H-pyrrol-1-yl)-4-(3,4,5-trimethoxyphenyl)-1H-1,2,3-triazole involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
1-Phenyl-5-(1H-pyrrol-1-yl)-4-(3,4,5-trimethoxyphenyl)-1H-1,2,3-triazole can be compared with other triazole derivatives, such as:
1-Phenyl-1H-1,2,3-triazole: Lacks the pyrrole and trimethoxyphenyl groups, making it less complex and potentially less versatile.
1-(4-Methoxyphenyl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole: Contains a methoxyphenyl group instead of a trimethoxyphenyl group, which may affect its chemical reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-phenyl-5-pyrrol-1-yl-4-(3,4,5-trimethoxyphenyl)triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3/c1-26-17-13-15(14-18(27-2)20(17)28-3)19-21(24-11-7-8-12-24)25(23-22-19)16-9-5-4-6-10-16/h4-14H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMRSMMFYVATPTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=C(N(N=N2)C3=CC=CC=C3)N4C=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{2-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N,N-dipropylacetamide](/img/structure/B2608924.png)
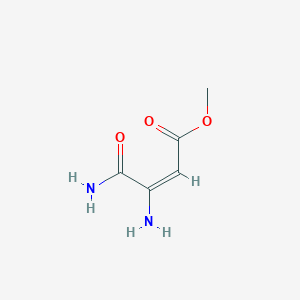
![{5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 3-(trifluoromethyl)benzenecarboxylate](/img/structure/B2608926.png)
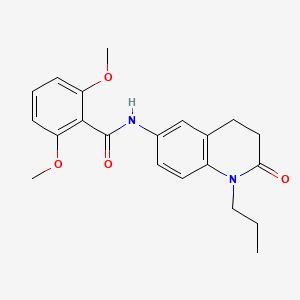
![[2-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino]-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2608928.png)
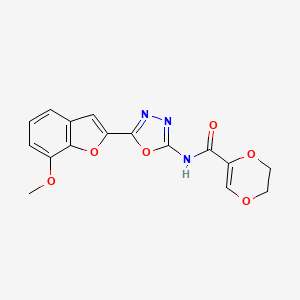
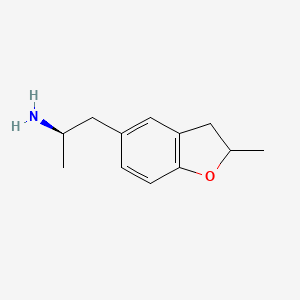
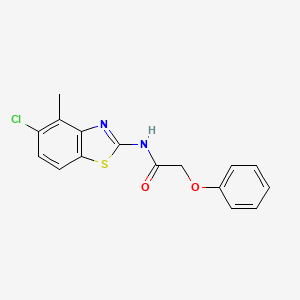
![(2E)-1-[2-(benzyloxy)phenyl]-3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)prop-2-en-1-one](/img/structure/B2608933.png)
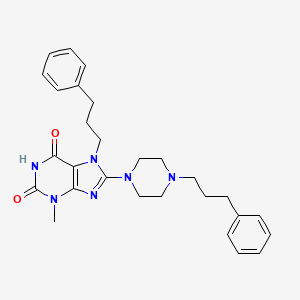
![{[(2-Chloro-6-fluorophenyl)methyl]sulfanyl}methanimidamide hydrochloride](/img/structure/B2608937.png)
![1-(3,4-difluorobenzoyl)-N-[4-(acetamidosulfonyl)phenyl]azetidine-3-carboxamide](/img/structure/B2608939.png)
![3,4-dimethoxy-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2608943.png)

